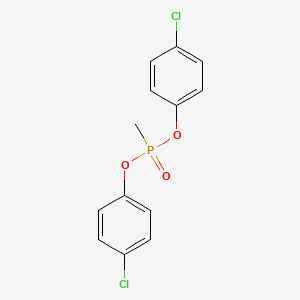
Phosphonic acid, methyl-, bis(p-chlorophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, methyl-, bis(p-chlorophenyl) ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a methyl group and two p-chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, methyl-, bis(p-chlorophenyl) ester typically involves the reaction of methylphosphonic dichloride with p-chlorophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
CH3P(O)Cl2+2C6H4ClOH→CH3P(O)(OC6H4Cl)2+2HCl
This reaction is usually conducted in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, methyl-, bis(p-chlorophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: Yields phosphonic acid and p-chlorophenol.
Oxidation: Produces phosphonic acid derivatives.
Substitution: Results in the formation of substituted phosphonic esters.
Aplicaciones Científicas De Investigación
Phosphonic acid, methyl-, bis(p-chlorophenyl) ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphonic acid, methyl-, bis(p-chlorophenyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by mimicking the structure of phosphate groups, thereby interfering with the enzyme’s normal function. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the conditions of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound with similar chemical properties but different applications.
Phosphonic acid, P-(4-chlorobenzoyl)-, bis(1-methylethyl) ester: Shares structural similarities but differs in its ester groups and specific applications.
Uniqueness
Phosphonic acid, methyl-, bis(p-chlorophenyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its ability to mimic phosphate groups makes it particularly valuable in biological and medicinal research .
Propiedades
Número CAS |
6395-59-1 |
|---|---|
Fórmula molecular |
C13H11Cl2O3P |
Peso molecular |
317.10 g/mol |
Nombre IUPAC |
1-chloro-4-[(4-chlorophenoxy)-methylphosphoryl]oxybenzene |
InChI |
InChI=1S/C13H11Cl2O3P/c1-19(16,17-12-6-2-10(14)3-7-12)18-13-8-4-11(15)5-9-13/h2-9H,1H3 |
Clave InChI |
GGTUMCQOLITEHT-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















